molecular formula C5H4KN5 B12656221 Adenine, monopotassium salt CAS No. 65551-68-0

Adenine, monopotassium salt

Cat. No.: B12656221
CAS No.: 65551-68-0
M. Wt: 173.22 g/mol
InChI Key: CUCRXBVLTPXEOO-UHFFFAOYSA-N
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Description

Adenine, monopotassium salt is a compound that plays a crucial role in various biological processes. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound is often used in biochemical research and has significant applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenine, monopotassium salt typically involves the reaction of adenine with potassium hydroxide. The reaction is carried out in an aqueous solution, where adenine is dissolved in water and then reacted with potassium hydroxide to form the monopotassium salt. The reaction conditions usually include a controlled temperature and pH to ensure the complete conversion of adenine to its monopotassium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and potassium hydroxide, along with advanced purification techniques to obtain the final product. The production is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Adenine, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of adenine, which can have different biological and chemical properties.

Scientific Research Applications

Adenine, monopotassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.

    Biology: The compound is essential in studying DNA and RNA synthesis and function.

    Medicine: It has applications in developing drugs and therapeutic agents, particularly in treating metabolic disorders and genetic diseases.

    Industry: this compound is used in the production of various biochemical products and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of adenine, monopotassium salt involves its role as a building block of nucleic acids. It participates in the formation of adenosine triphosphate (ATP), which is crucial for energy transfer in cells. The compound interacts with various enzymes and molecular pathways to facilitate cellular metabolism and genetic information transfer.

Comparison with Similar Compounds

Similar Compounds

    Adenosine monophosphate (AMP): A nucleotide that plays a role in cellular energy transfer.

    Adenosine diphosphate (ADP): Another nucleotide involved in energy metabolism.

    Adenosine triphosphate (ATP): The primary energy carrier in cells.

Uniqueness

Adenine, monopotassium salt is unique due to its specific role in forming nucleic acids and its applications in various biochemical processes. Unlike other similar compounds, it is specifically used in research and industrial applications for its stability and reactivity under controlled conditions.

Properties

CAS No.

65551-68-0

Molecular Formula

C5H4KN5

Molecular Weight

173.22 g/mol

IUPAC Name

potassium;7H-purin-1-id-6-imine

InChI

InChI=1S/C5H4N5.K/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1

InChI Key

CUCRXBVLTPXEOO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=N)[N-]C=N2.[K+]

Origin of Product

United States

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